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Compound of Interest

Compound Name: Quetiapine Hydroxy Impurity

Cat. No.: B1311914

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Quetiapine
Hydroxy Impurity, a known related substance of the atypical antipsychotic drug, quetiapine.
The information presented herein is essential for the identification, characterization, and
guantification of this impurity during drug development, quality control, and stability studies.
This document collates spectral data from Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and Infrared (IR) spectroscopy, and provides detailed experimental
protocols for these analytical techniques.

Introduction to Quetiapine Hydroxy Impurity

Quetiapine Hydroxy Impurity, chemically known as 2-[4-(dibenzo[b,f][1][2]thiazepin-11-yl)-1-
piperazinyllethanol, is a process-related impurity and potential degradant of quetiapine.[3] It is
also referred to as desethanol quetiapine.[3] The presence and quantity of this impurity must be
carefully monitored to ensure the safety and efficacy of the final drug product, in accordance
with regulatory guidelines set by bodies such as the International Council for Harmonisation
(ICH). Accurate structural elucidation and spectral characterization are therefore of paramount
importance.

Chemical Structure:

e |[UPAC Name: 2-[4-(dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl]ethanol[4]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1311914?utm_src=pdf-interest
https://www.benchchem.com/product/b1311914?utm_src=pdf-body
https://www.benchchem.com/product/b1311914?utm_src=pdf-body
https://www.benchchem.com/product/b1311914?utm_src=pdf-body
https://www.benchchem.com/product/b1311914?utm_src=pdf-body
https://www.azom.com/article.aspx?ArticleID=24704
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/ftir-analysis-applications
https://veeprho.com/use-of-nmr-in-impurity-profiling-for-pharmaceutical-products/
https://veeprho.com/use-of-nmr-in-impurity-profiling-for-pharmaceutical-products/
https://www.azom.com/article.aspx?ArticleID=24704
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/ftir-analysis-applications
https://pubchem.ncbi.nlm.nih.gov/compound/Quetiapine-Hydroxy-Impurity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Molecular Formula: C19H21N30S[4]
e Molecular Weight: 339.45 g/mol

e CAS Number: 329216-67-3

Spectral Data Summary

The following tables summarize the key spectral data for Quetiapine Hydroxy Impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data of Quetiapine Hydroxy Impurity

Chemical Shift (9,

Multiplicity Number of Protons  Assignment
ppm)
6.80 - 7.50 m 8H Aromatic Protons
4.90 S 1H -OH
3.89 t 2H -CH2-OH
3.39 t 4H Piperazine Protons
2.89 t 2H -N-CHz2-
2.79 t 4H Piperazine Protons

Table 2: 13C NMR Spectral Data of Quetiapine Hydroxy Impurity
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Chemical Shift (6, ppm) Carbon Type
161.1 C (Aromatic)

153.3 C (Aromatic)

142.1 C (Aromatic)

134.5 C (Aromatic)

132.5 CH (Aromatic)
130.0 CH (Aromatic)
129.2 CH (Aromatic)
128.9 CH (Aromatic)
127.1 CH (Aromatic)
123.6 CH (Aromatic)
122.9 CH (Aromaitic)
120.6 CH (Aromatic)

73.1 -CH2-OH

61.1 -N-CH2-

53.4 Piperazine Carbons
47.5 Piperazine Carbons

Note: NMR data can vary slightly based on the solvent and instrument used.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of Quetiapine Hydroxy Impurity

o Mass-to-Charge Ratio .
lonization Mode (mi2) Interpretation
m/z

ESI+ 340 [M+H]*
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The electrospray ionization (ESI) mass spectrum in positive mode shows a protonated
molecular ion at m/z 340, which corresponds to the molecular weight of 339 g/mol for the free
base.[3] The odd molecular weight is indicative of the presence of an odd number of nitrogen
atoms, which is consistent with the structure containing three nitrogen atoms.[3]

Infrared (IR) Spectroscopy

Table 4: IR Spectral Data of Quetiapine Hydroxy Impurity

Wavenumber (cm~12) Interpretation

3400 O-H stretch (alcohol)

3055 Aromatic C-H stretch
2927 Aliphatic C-H stretch

1593 C=N stretch

1471 Aromatic C=C stretch
1288 C-N stretch

1128 C-O stretch

752 Aromatic C-H bend

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of Quetiapine
Hydroxy Impurity. These should be adapted and validated for specific laboratory conditions
and instrumentation.

NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance).

Sample Preparation:
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Accurately weigh 5-10 mg of the Quetiapine Hydroxy Impurity reference standard.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-
de, CDCl3).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 (signal-to-noise dependent).

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-15 ppm.

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the TMS signal.

Integrate the signals in the *H NMR spectrum.
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e Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the impurity.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, such as a
triple quadrupole or time-of-flight (TOF) instrument.

Sample Preparation:

o Prepare a stock solution of the impurity in a suitable solvent (e.g., methanol, acetonitrile) at a
concentration of approximately 1 mg/mL.

 Dilute the stock solution to a final concentration of 1-10 ug/mL with the mobile phase.
LC-MS Method (if applicable):
e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm).

» Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic
acid).

e Flow Rate: 0.5-1.0 mL/min.

e Injection Volume: 5-10 pL.

Mass Spectrometer Parameters (ESI+):

e lon Source: Electrospray lonization (ESI), positive ion mode.
o Capillary Voltage: 3-4 kV.

e Drying Gas Flow: 8-12 L/min.

e Drying Gas Temperature: 300-350 °C.

e Scan Range: m/z 100-500.
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Data Analysis:
« ldentify the molecular ion peak ([M+H]*).

e If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the
structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the impurity.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):

e Grind 1-2 mg of the impurity with approximately 100-200 mg of dry potassium bromide (KBr)
using an agate mortar and pestle.

e Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

Number of Scans: 16-32.

Background: Collect a background spectrum of the empty sample compartment or a pure
KBr pellet.

Data Analysis:

« ldentify the characteristic absorption bands corresponding to the functional groups (e.g., O-
H, C-H, C=N, C-0).

o Compare the spectrum with that of quetiapine to identify differences.
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Workflow and Logical Diagrams

The following diagram illustrates a typical workflow for the identification and characterization of
a pharmaceutical impurity using spectral techniques.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Information

Unknown Impurity Detected
(e.g., in HPLC of Quetiapine)

Isolation & |Purification

Isolation by Preparative HPLC

Spectroscopic Analysis

Mass Spectrometry (MS)

7

yata Interpretation & Structure Elucidation

Molecular Weight Fragmentation Structural Fragment Functional Group
Determination Analysis Identification Identification
Proposed e
Quetiapine dro o)

Confirnp‘on

Independent Synthesis
of Proposed Structure

\

Comparative Analysis
(HPLC, Spectra)

:

Structure Confirmed

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1311914?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Analysis of Quetiapine Hydroxy Impurity: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

